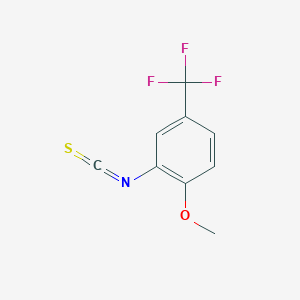
2-Isothiocyanato-1-methoxy-4-trifluoromethyl-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isothiocyanato-1-methoxy-4-trifluoromethyl-benzene is an organic compound with the molecular formula C9H6F3NOS It is known for its unique chemical structure, which includes an isothiocyanate group, a methoxy group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-1-methoxy-4-trifluoromethyl-benzene typically involves the reaction of 2-amino-1-methoxy-4-trifluoromethyl-benzene with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
2-Amino-1-methoxy-4-trifluoromethyl-benzene+Thiophosgene→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Isothiocyanato-1-methoxy-4-trifluoromethyl-benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles, leading to the formation of thiourea derivatives.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Aldehydes and Carboxylic Acids: Formed from oxidation reactions.
Difluoromethyl and Monofluoromethyl Derivatives: Formed from reduction reactions.
Scientific Research Applications
2-Isothiocyanato-1-methoxy-4-trifluoromethyl-benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Isothiocyanato-1-methoxy-4-trifluoromethyl-benzene involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activities or the modification of protein functions. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene
- 1-Isothiocyanato-4-phenylbenzene
- 2-Isothiocyanatoethane-1,1-diyl)dibenzene
Uniqueness
2-Isothiocyanato-1-methoxy-4-trifluoromethyl-benzene is unique due to the presence of both the methoxy and trifluoromethyl groups on the benzene ring. These functional groups impart distinct chemical and physical properties, such as increased reactivity and enhanced stability. The combination of these groups makes this compound particularly valuable in various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H6F3NOS |
|---|---|
Molecular Weight |
233.21 g/mol |
IUPAC Name |
2-isothiocyanato-1-methoxy-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H6F3NOS/c1-14-8-3-2-6(9(10,11)12)4-7(8)13-5-15/h2-4H,1H3 |
InChI Key |
NMNVKDCLWIYFHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



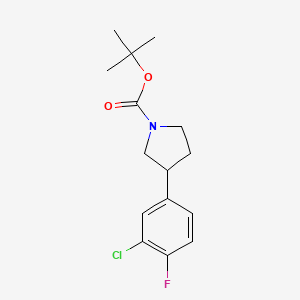
![1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidine-3-carboxylic Acid](/img/structure/B13681129.png)
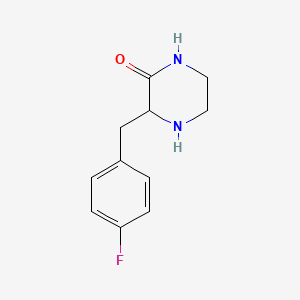
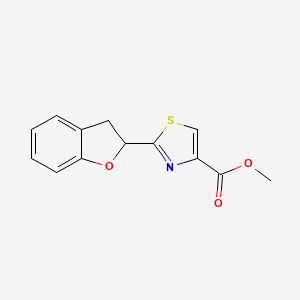
![8-Chloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13681149.png)
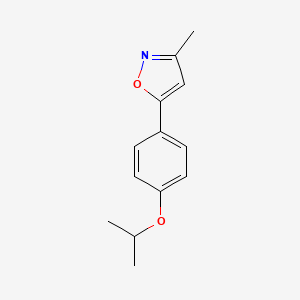
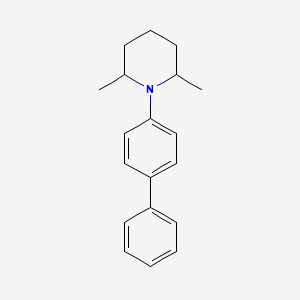
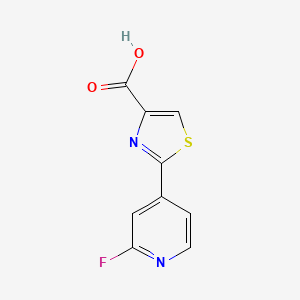
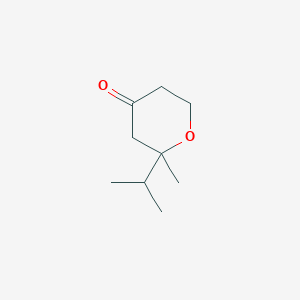
![(S)-2-(Boc-amino)-3,3-dicyclopropyl-N-[4-[3,5-dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]phenyl]propanamide](/img/structure/B13681181.png)

![5-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681187.png)

